molecular formula C24H18F3N3O2S B3000147 N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226437-87-1

N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3000147
CAS No.: 1226437-87-1
M. Wt: 469.48
InChI Key: WQPZIMIDDSPTMM-UHFFFAOYSA-N
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Description

This compound features a thioacetamide bridge linking a phenyl group to a substituted imidazole core. The imidazole ring is substituted with a phenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1.

Properties

IUPAC Name

N-phenyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2S/c25-24(26,27)32-20-13-11-19(12-14-20)30-21(17-7-3-1-4-8-17)15-28-23(30)33-16-22(31)29-18-9-5-2-6-10-18/h1-15H,16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPZIMIDDSPTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula : C25H22F3N3O2S
Molecular Weight : 485.52 g/mol
IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with imidazole and thioacetate functionalities have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Compound MIC (µM) Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

These results indicate that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Anticancer Activity

In vitro studies have shown that compounds with imidazole derivatives can inhibit cancer cell proliferation. Notably, some derivatives have been tested against human cancer cell lines such as HCT116, revealing promising results.

Compound IC50 (µM) Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116 (standard drug)

The anticancer activity of these compounds suggests that this compound may also exhibit similar effects, potentially acting through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in tumor growth.
  • Cell Membrane Disruption : Antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes.
  • Induction of Apoptosis : Anticancer properties could be linked to the induction of programmed cell death in malignant cells.

Case Studies

A study published in Pharmaceutical Biology highlighted the synthesis and evaluation of various imidazole derivatives, including those related to N-phenyl compounds, showcasing their potential as effective antimicrobial agents . Another study focused on the anticancer evaluation of similar compounds, finding significant cytotoxic effects against various cancer cell lines .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Imidazole Substituents (Position) Acetamide Substituent (N-linked) Key Functional Groups Reference
N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide (Target) 5-phenyl, 1-(4-trifluoromethoxyphenyl) Phenyl CF3O, thioether -
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 5-(4-fluorophenyl), 1-(4-methoxyphenyl) Thiazol-2-yl F, OMe, thiazole
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21) 4-(4-bromophenyl) Benzofuran-5-yl Br, benzofuran
N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide () 5-nitro (benzimidazole core) 4-(4-chlorophenoxy)phenyl Cl, nitro, benzimidazole

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s trifluoromethoxy group contrasts with electron-donating methoxy (Compound 9) or halogenated (Br, Cl) groups in analogs.
  • Heterocyclic Diversity : The acetamide’s N-linked substituent varies from phenyl (target) to thiazole (Compound 9) or benzofuran (Compound 21), affecting solubility and π-π stacking interactions .

Yield Trends :

  • High yields (>90%) are achievable with optimized conditions (e.g., Compound 21, 96% yield) .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Thioether (C–S) stretches appear at ~1243–1258 cm⁻¹ in analogs (e.g., Compounds 9a–9e), consistent with the target compound’s thioacetamide bridge .
  • NMR Data : Aromatic protons in the 4-(trifluoromethoxy)phenyl group would likely resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal, similar to fluorophenyl (δ 7.2–7.8 ppm) or bromophenyl (δ 7.4–7.9 ppm) groups in analogs .

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